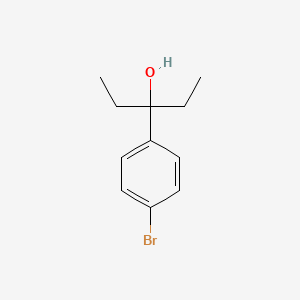

3-(4-Bromophenyl)pentan-3-ol

Overview

Description

3-(4-Bromophenyl)pentan-3-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)pentan-3-ol serves as a versatile intermediate in organic synthesis, particularly for the preparation of:

- Pharmaceuticals : It can be modified to create various pharmaceutical agents, leveraging its functional groups for further reactions. For example, it has been explored as a precursor for synthesizing anti-inflammatory drugs.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-inflammatory agents |

| Agrochemicals | Intermediate for developing herbicides and pesticides |

The compound has been utilized in biological studies due to its potential interaction with biological targets. Its structure allows it to serve as a probe in enzyme-catalyzed reactions and biochemical assays.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Material Science

In material science, this compound is being investigated for its properties in creating specialty polymers and materials. Its bromine content may enhance the thermal stability and mechanical properties of polymer composites.

| Material Application | Benefits |

|---|---|

| Specialty Polymers | Improved thermal stability due to bromine content |

Chemical Reactions Analysis

Grignard Reaction

Reaction of 4-bromobenzyl magnesium bromide with ketones (e.g., acetone) under anhydrous conditions, followed by acidic hydrolysis, is a common method to form tertiary alcohols with brominated aryl groups .

Electrophilic Substitution

The bromine atom on the phenyl ring enables directed electrophilic substitution. For example, Suzuki-Miyaura coupling could replace bromine with aryl/heteroaryl groups using palladium catalysts .

Alcohol-Specific Reactions

-

Oxidation : Tertiary alcohols like this compound resist common oxidation agents (e.g., CrO₃), but strong oxidizers may cleave the C–OH bond.

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

Bromophenyl Reactivity

-

Nucleophilic Aromatic Substitution : Bromine can be displaced by nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions .

-

Cross-Coupling : Participates in Buchwald-Hartwig amination or Ullmann-type reactions for C–N bond formation .

Comparative Reactivity Table

Mechanistic Insights

Q & A

Q. Basic: What synthetic routes are commonly employed for the preparation of 3-(4-Bromophenyl)pentan-3-ol, and how can reaction conditions be optimized?

Answer:

A standard approach involves the Grignard reaction, where a bromophenylmagnesium bromide derivative reacts with a ketone precursor (e.g., pentan-3-one). Critical parameters include:

- Temperature control : Maintain −10°C to 0°C during reagent addition to minimize side reactions like elimination .

- Solvent selection : Anhydrous THF or diethyl ether is preferred to stabilize the Grignard intermediate .

- Workup : Acidic hydrolysis (e.g., dilute HCl) followed by extraction (ethyl acetate) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Advanced: How do competing mechanistic pathways (e.g., elimination vs. nucleophilic substitution) influence the yield of this compound, and how can these be suppressed?

Answer:

The bromine substituent’s steric and electronic effects can promote elimination (e.g., forming alkenes) under high-temperature or basic conditions. Mitigation strategies:

- Low-temperature synthesis : Reduces thermal activation of elimination pathways .

- Protic additives : Small amounts of H2O or alcohols protonate intermediates, favoring nucleophilic addition over β-hydride elimination .

- Spectroscopic monitoring : Use in-situ FTIR or GC-MS to detect elimination byproducts (e.g., pent-2-ene) and adjust reaction parameters dynamically .

Q. Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for a singlet at δ ~1.5 ppm (C3-OH proton, exchangeable) and aromatic protons (δ 7.2–7.6 ppm) integrating for the 4-bromophenyl group .

- ¹³C NMR : A quaternary carbon at ~85 ppm (C3) confirms the tertiary alcohol .

- Mass spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 257 (C11H14BrO) .

- Melting point : Compare experimental mp (if solid) to literature values to assess purity .

Q. Advanced: How do contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) arise, and how can they be resolved?

Answer:

Contradictions may stem from:

- Dynamic effects : Conformational flexibility of the pentanol chain causing signal broadening. Use variable-temperature NMR to freeze rotamers .

- Residual solvents : Deuterated solvent impurities (e.g., DMSO-d5) can split signals. Re-purify the compound or switch solvents .

- Diastereomeric byproducts : If chirality is introduced, chiral HPLC or Mosher’s ester derivatization can isolate enantiomers .

Q. Basic: What are the key safety considerations when handling this compound in the laboratory?

Answer:

- Toxicity : Brominated aromatics may exhibit neurotoxic effects. Use fume hoods and PPE (gloves, goggles) .

- Flammability : Tertiary alcohols are less flammable than primary counterparts, but store away from oxidizers .

- Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for incineration .

Q. Advanced: How can this compound serve as a building block in synthesizing functional materials (e.g., liquid crystals or bioactive molecules)?

Answer:

- Liquid crystals : The bromophenyl group enhances polarizability, enabling mesophase formation. Couple with alkyl chains via esterification or etherification .

- Pharmaceutical intermediates : The tertiary alcohol can be oxidized to a ketone for further functionalization (e.g., forming oxadiazoles for kinase inhibitors) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to extend conjugation for optoelectronic materials .

Q. Advanced: What computational methods are effective for modeling the electronic properties of this compound, and how do they align with experimental data?

Answer:

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict NMR chemical shifts (deviations <5% from experimental values) .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating the bromophenyl group’s hydrophobic binding .

- UV-Vis simulations : TD-DFT can model absorption spectra for applications in photoresponsive materials .

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

3-(4-bromophenyl)pentan-3-ol |

InChI |

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

IWDFTZQTTSOXEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.